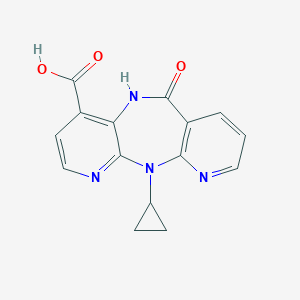

4-Carboxy nevirapine

描述

4-Carboxy nevirapine is a derivative of nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-carboxy nevirapine typically involves the introduction of a carboxyl group into the nevirapine structure. This can be achieved through various organic synthesis techniques, including:

Oxidation Reactions: Using strong oxidizing agents to introduce the carboxyl group.

Carboxylation Reactions: Direct carboxylation of nevirapine under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including:

Catalytic Reactions: Utilizing catalysts to enhance the efficiency and yield of the carboxylation process.

Purification Techniques: Employing methods such as crystallization and chromatography to obtain high-purity this compound.

化学反应分析

Types of Reactions: 4-Carboxy nevirapine undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of different derivatives.

Reduction: Reduction reactions can modify the carboxyl group to other functional groups.

Substitution: The carboxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Including palladium or platinum-based catalysts for substitution reactions.

Major Products:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Compounds with modified functional groups replacing the carboxyl group.

Substitution Products: Derivatives with different functional groups in place of the carboxyl group.

科学研究应用

Pharmacokinetics and Metabolism

4-Carboxy nevirapine is primarily formed through the hepatic metabolism of nevirapine via cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and minimizing adverse effects associated with nevirapine therapy.

- Metabolic Pathways : Nevirapine undergoes extensive biotransformation, resulting in several metabolites including 2-hydroxynevirapine, 3-hydroxynevirapine, 12-hydroxynevirapine, and this compound. The formation of these metabolites can vary significantly based on genetic factors and drug interactions .

- Clinical Relevance : The concentration of this compound is often used to assess the metabolic activity of patients on nevirapine therapy. Studies have shown that variations in metabolite profiles can be influenced by genetic polymorphisms in metabolizing enzymes, which may affect drug efficacy and safety profiles .

Therapeutic Monitoring

This compound serves as a valuable biomarker for assessing adherence to antiretroviral therapy in HIV-positive patients. Its detection in biological samples can provide insights into patient compliance and treatment effectiveness.

- Hair Analysis : Recent studies have utilized hair samples to quantify levels of nevirapine and its metabolites, including this compound. This method allows for long-term monitoring of adherence to therapy, as hair can reflect drug exposure over extended periods .

- Clinical Studies : Research indicates that patients with higher concentrations of this compound in their hair correlate with better adherence to their prescribed antiretroviral regimens. This finding underscores the importance of metabolic monitoring in managing HIV treatment .

Case Studies

Several case studies have highlighted the significance of this compound in clinical settings:

- Adverse Drug Reactions : In cases where patients experienced adverse reactions to nevirapine, such as skin rashes or hepatotoxicity, analyzing the levels of this compound provided insights into potential metabolic pathways leading to these reactions. Understanding these pathways can help clinicians tailor treatment plans to minimize risks .

- Genetic Variability : A study involving patients with different genetic backgrounds revealed that those with certain polymorphisms exhibited varying levels of this compound. This variability can influence both the efficacy and safety of nevirapine therapy, emphasizing the need for personalized medicine approaches in HIV treatment .

Analytical Methods

The quantification of this compound is typically performed using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods allow for sensitive detection and accurate measurement of this metabolite in various biological matrices.

| Method | Description |

|---|---|

| LC-MS/MS | High sensitivity and specificity for detecting low concentrations of metabolites |

| Hair Sample Analysis | Non-invasive method for long-term adherence monitoring |

| Urinary Biomarkers | Assessment of metabolic activation and potential toxicity |

作用机制

The mechanism of action of 4-carboxy nevirapine involves its interaction with molecular targets such as enzymes and receptors. The carboxyl group can enhance binding affinity and specificity to certain targets, leading to:

Inhibition of Enzymes: Blocking the activity of enzymes involved in viral replication.

Modulation of Pathways: Affecting various biochemical pathways to exert therapeutic effects.

相似化合物的比较

4-Carboxy nevirapine can be compared with other similar compounds, such as:

Nevirapine: The parent compound, which lacks the carboxyl group.

Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a different chemical structure.

Etravirine: A structurally distinct compound with similar antiviral properties.

Uniqueness: The presence of the carboxyl group in this compound provides unique chemical properties, such as increased solubility and potential for forming hydrogen bonds, which can enhance its biological activity and therapeutic potential.

生物活性

4-Carboxy nevirapine (4-CNVP) is a metabolite of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. Understanding the biological activity of 4-CNVP is crucial for evaluating its potential therapeutic effects and safety profile, especially given the complexities involved in HIV treatment regimens.

Chemical Structure and Metabolism

Nevirapine undergoes extensive metabolism primarily through cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6. The metabolic pathway includes the formation of several metabolites, with 4-CNVP being one of the significant products. The structural modification leading to 4-CNVP involves hydroxylation and subsequent carboxylation at the C-4 position of the nevirapine molecule.

Metabolic Pathway Overview

| Metabolite | Pathway Description |

|---|---|

| Nevirapine | Parent compound |

| 2-Hydroxy-nevirapine | Hydroxylation at C-2 |

| 3-Hydroxy-nevirapine | Hydroxylation at C-3 |

| 4-Hydroxymethyl-nevirapine | Hydroxylation at C-4 |

| 4-Carboxy-nevirapine | Carboxylation of 4-hydroxymethyl-nevirapine |

| 8-Hydroxy-nevirapine | Hydroxylation at C-8 |

Antiviral Efficacy

Research indicates that 4-CNVP retains some biological activity against HIV-1, although it is significantly less potent than its parent compound, nevirapine. The inhibitory concentration (IC50) values for various metabolites, including 4-CNVP, have been documented in several studies:

- Nevirapine : IC50 = ~0.1 µM

- This compound : IC50 = ~3.5 µM

This data suggests that while 4-CNVP can inhibit HIV-1 reverse transcriptase, its efficacy is markedly lower compared to nevirapine itself .

Pharmacokinetics

The pharmacokinetic profile of 4-CNVP is influenced by its formation from nevirapine and its subsequent elimination through renal excretion. Studies show that after oral administration of nevirapine, peak plasma concentrations of 4-CNVP are achieved within hours, with a half-life that supports its role as a metabolite rather than a primary therapeutic agent .

Case Studies and Clinical Implications

In clinical settings, the presence of 4-CNVP in patients undergoing nevirapine therapy has been associated with various outcomes:

- HIV Treatment Efficacy : In a cohort study involving HIV patients on nevirapine-based therapy, those with higher levels of 4-CNVP showed varied responses in viral load suppression compared to those with predominantly nevirapine levels. This suggests a potential role for 4-CNVP in modulating therapeutic responses .

- Adverse Effects : The metabolite has been implicated in some adverse effects observed during nevirapine therapy, including skin rashes and hepatotoxicity. Understanding the metabolic pathways can help predict patient responses and tailor therapies accordingly .

Conclusion and Future Directions

The biological activity of this compound highlights its role as a metabolite with some antiviral properties but significantly reduced potency compared to nevirapine. Ongoing research into its pharmacokinetics, efficacy, and safety profile will be essential for optimizing HIV treatment regimens that include nevirapine.

Future studies should focus on:

- Comparative Efficacy : Evaluating the combined effects of nevirapine and its metabolites on viral suppression.

- Safety Profiles : Investigating the adverse effects associated with higher concentrations of metabolites like 4-CNVP.

- Therapeutic Adjustments : Assessing whether modulation of dosing regimens based on metabolic profiles can enhance treatment outcomes.

属性

IUPAC Name |

2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c20-14-10-2-1-6-16-12(10)19(8-3-4-8)13-11(18-14)9(15(21)22)5-7-17-13/h1-2,5-8H,3-4H2,(H,18,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXCMIDQWGYHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101343698 | |

| Record name | 4-Carboxynevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245501-02-4 | |

| Record name | 4-Carboxy nevirapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245501024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carboxynevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CARBOXY NEVIRAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRF4K4ERBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-Carboxynevirapine formed in the body?

A: 4-Carboxynevirapine is formed through a two-step metabolic process from its parent drug, nevirapine. Initially, nevirapine undergoes oxidation, primarily by cytochrome P450 enzymes, to form 12-hydroxynevirapine. Subsequently, 12-hydroxynevirapine is further oxidized to yield 4-carboxynevirapine. [, , ]

Q2: What is the significance of 4-Carboxynevirapine in nevirapine metabolism?

A: 4-Carboxynevirapine represents a major metabolite of nevirapine, observed in the urine of various species, including humans. [, ] Its presence signifies the extensive metabolism nevirapine undergoes before excretion. While considered inactive against HIV, understanding its formation and presence is crucial for comprehending nevirapine's overall pharmacokinetic profile.

Q3: Was there any link found between 4-Carboxynevirapine and nevirapine-induced rash or liver toxicity?

A: A study investigating the relationship between early rash or liver toxicity and nevirapine metabolites found no strong connection between 4-Carboxynevirapine plasma concentrations and these adverse events. [] Although hypothesized as a potential reactive intermediate in the female Brown Norway rat model for skin rash, systemic exposure to 4-Carboxynevirapine was comparable between individuals who experienced these side effects and those who did not. []

Q4: What analytical techniques are used to study 4-Carboxynevirapine?

A4: Various analytical techniques have been employed to identify and quantify 4-Carboxynevirapine in biological samples. These include:

- HPLC/UV diode array: Used for profiling radioactivity in biological samples and comparing retention times with synthetic standards to confirm metabolite structures. []

- Electrospray liquid chromatography/mass spectroscopy (LC/MS) and liquid chromatography/tandem mass spectrometry (LC/MS/MS): Utilized for identifying and quantifying nevirapine and its metabolites, including 4-Carboxynevirapine, in biological fluids. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。